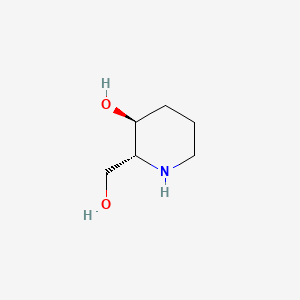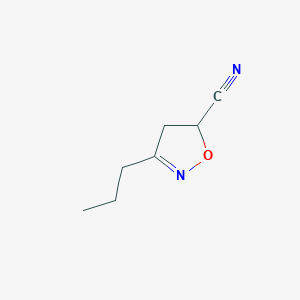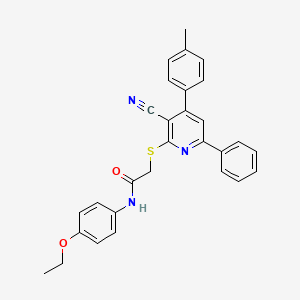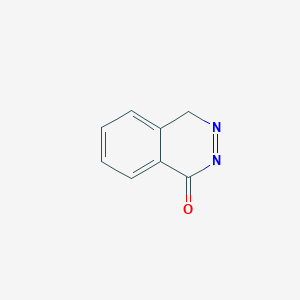
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring, a common structural motif in many natural products and pharmaceuticals, with hydroxymethyl and hydroxyl substituents at the 2 and 3 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding piperidinone derivative. For example, the reduction of 2-(hydroxymethyl)piperidin-3-one using sodium borohydride in methanol can yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)piperidin-3-ol.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Ester or ether derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds, which play a crucial role in its interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-(Hydroxymethyl)piperidin-3-one: A precursor in the synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.
(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol: A stereoisomer with different spatial arrangement of atoms.
2-(Hydroxymethyl)piperidine: Lacks the hydroxyl group at the 3 position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and hydroxyl groups provides versatility in chemical modifications and potential interactions in biological systems.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2R,3S)-2-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
Clave InChI |
WRLZCUCTSFUOQY-RITPCOANSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](NC1)CO)O |
SMILES canónico |
C1CC(C(NC1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Benzo[d][1,3]dioxol-5-yl)-7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780250.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-4-carboxylic acid](/img/structure/B11780254.png)
![2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11780259.png)
![2-(Chlorodifluoromethyl)benzo[d]thiazole](/img/structure/B11780263.png)


![3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine](/img/structure/B11780274.png)
